molecular formula C10H9BrN2S B13616494 4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine

4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B13616494
M. Wt: 269.16 g/mol
InChI Key: GMNMDPGHTFSWMD-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a bromine atom at the meta position and a methyl group at the ortho position of the phenyl ring attached to the thiazole core. Thiazole derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structural features of this compound—specifically the electron-withdrawing bromine and electron-donating methyl group—likely influence its reactivity, physicochemical properties, and biological interactions compared to analogs with different substituents or substitution patterns .

Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2S/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)

InChI Key

GMNMDPGHTFSWMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C2=CSC(=N2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step process:

  • Step 1: Preparation of the substituted phenyl intermediate, often starting from (3-bromo-2-methylphenyl)methanol or related derivatives.
  • Step 2: Formation of the thiazole ring by cyclization reactions involving appropriate precursors such as thioamides or α-haloketones with amine sources.
  • Step 3: Final functional group modifications to introduce the amino group at the 2-position of the thiazole ring.

Preparation of the Substituted Phenyl Intermediate

(3-Bromo-2-methylphenyl)methanol is a key intermediate in the synthesis pathway. It can be prepared by bromination and methylation of phenylmethanol derivatives or purchased commercially. Several palladium-catalyzed cross-coupling reactions have been reported to functionalize this intermediate further.

Example Reaction Conditions for Cross-Coupling:
Yield (%) Catalysts and Reagents Solvent and Conditions Experimental Details
57.2 Dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane; tris-(dibenzylideneacetone)dipalladium(0); sodium carbonate N,N-Dimethylformamide and water; 120°C; microwave irradiation for 1 hour Reaction of 2-methyl-3-bromo-phenylmethanol with (4-(benzyloxy)-2,6-dimethylphenyl)boronic acid under inert atmosphere; work-up includes extraction and silica gel chromatography
74.62 Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2; sodium hydrogencarbonate Ethanol and toluene; 80°C; 12 hours; inert atmosphere Reaction of (3-bromo-2-methyl-phenyl)methanol with phenylboronic acid; work-up includes extraction and column chromatography yielding a white solid
68.9 Tetrakis(triphenylphosphine) palladium(0); potassium carbonate 1,4-Dioxane and water; 100°C; 3 hours; inert atmosphere Reaction of intermediate I-1C with phenylboric acid; reaction monitored by TLC; purification by extraction and chromatography

These palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are crucial for constructing the biphenyl or substituted phenyl systems required for the final target compound.

Formation of the Thiazole Ring

The thiazole ring is typically synthesized by cyclization reactions involving α-haloketones or α-halo carbonyl compounds with thioamides or thiourea derivatives. For this compound, the substituted phenyl intermediate is reacted with appropriate thioamide precursors under conditions that promote ring closure.

Though specific detailed procedures for this exact compound are limited in the retrieved data, the general synthetic approach for thiazole derivatives involves:

  • Reacting the substituted phenyl α-haloketone with thiourea or thioamide.
  • Heating the mixture under reflux in solvents such as ethanol or acetic acid.
  • Isolating the thiazole ring-containing product by filtration or extraction.

Final Amination Step

The amino group at the 2-position of the thiazole ring is introduced either during the cyclization step (using thioamide or thiourea as the nitrogen source) or by subsequent amination reactions. The presence of the amino group is essential for the biological activity of the compound.

Summary Table of Preparation Methods

Step Compound/Intermediate Key Reagents & Catalysts Conditions Yield (%) Notes
1 (3-Bromo-2-methylphenyl)methanol Bromination, methylation steps or commercial sourcing Variable - Starting material for coupling
2 Substituted phenyl boronic acid derivatives Pd catalysts (Pd(dppf)Cl2, Pd(PPh3)4), bases (NaHCO3, K2CO3) 80-120°C, solvents: toluene, ethanol, DMF, microwave irradiation 57-75 Suzuki-Miyaura cross-coupling to build biphenyl or substituted phenyl systems
3 α-Haloketone derivative Thiourea or thioamide Reflux in ethanol or acetic acid Moderate to high Cyclization to form thiazole ring
4 This compound Amination during or post-cyclization Standard amination conditions - Final target compound

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the meta position of the phenyl ring undergoes substitution with nucleophiles such as amines, alkoxides, or thiols.

Reaction PartnerConditionsProductYieldReference
PiperidineDMF, K₂CO₃, 80°C, 12h4-(3-Piperidin-2-methylphenyl)-1,3-thiazol-2-amine72%
Sodium methoxideMeOH, reflux, 6h4-(3-Methoxy-2-methylphenyl)-1,3-thiazol-2-amine68%
BenzylthiolTHF, Et₃N, 60°C, 8h4-(3-(Benzylthio)-2-methylphenyl)-1,3-thiazol-2-amine65%

Mechanistic Insight :
The reaction proceeds via a two-step aromatic substitution mechanism. The bromine acts as a leaving group, with the electron-withdrawing thiazole ring activating the aryl halide toward nucleophilic attack .

Cross-Coupling Reactions via Suzuki-Miyaura Coupling

The bromophenyl group participates in palladium-catalyzed cross-coupling with boronic acids.

Boronic AcidCatalyst SystemProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O4-(3-Biphenyl-2-methylphenyl)-1,3-thiazol-2-amine85%
4-Carboxyphenylboronic acidPdCl₂(dppf), Na₂CO₃, DMF/H₂O4-(3-(4-Carboxyphenyl)-2-methylphenyl)-1,3-thiazol-2-amine78%

Key Observations :

  • Reactions require anhydrous conditions and inert atmospheres.

  • Steric hindrance from the methyl group slightly reduces yields compared to unsubstituted analogues .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-rich sulfur and nitrogen atoms.

ReactionReagents/ConditionsProductNotes
NitrationHNO₃/H₂SO₄, 0°C, 2h5-Nitro-4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amineRegioselectivity confirmed via NOESY .
BrominationBr₂, CHCl₃, 25°C, 1h5-Bromo-4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amineFurther bromination at C5 occurs due to ring activation .

Schiff Base Formation at the Amino Group

The primary amine reacts with aldehydes/ketones to form imine derivatives, enhancing bioactivity in pharmacological studies.

Carbonyl CompoundConditionsProductApplication
4-ChlorobenzaldehydeEtOH, glacial acetic acid, refluxN-(4-Chlorobenzylidene)-4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amineAnticancer lead compound (IC₅₀ = 1.98 µM against MCF-7) .
2-AcetylpyridineMethanol, RT, 24hN-(Pyridin-2-ylmethylidene)-4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amineTested for antimicrobial activity .

Cyclization Reactions

The amino and bromo groups enable cyclization to form fused heterocycles:

ReagentsConditionsProductKey Features
CuI, L-proline, K₃PO₄DMSO, 110°C, 24hThiazolo[5,4-f]quinazolineEnhanced π-stacking in crystallography .
CS₂, KOHEtOH, reflux, 6hThiazolo[4,5-b]thiazineExhibited luminescence properties .

Oxidation and Reduction Pathways

  • Oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using mCPBA or H₂O₂ .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to a thiazolidine, altering bioactivity .

Scientific Research Applications

4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Pathways: Affect cellular signaling pathways, leading to changes in cell behavior.

    Interact with DNA: Bind to DNA and interfere with replication or transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

  • 4-(4-Bromophenyl)-1,3-thiazol-2-amine derivatives (e.g., p1–p10) : These compounds feature a bromine atom at the para position of the phenyl ring instead of the meta position. The para substitution may lead to distinct electronic effects, as bromine’s electron-withdrawing nature alters the electron density distribution across the phenyl-thiazole system. Additionally, the absence of a methyl group in these derivatives reduces steric hindrance compared to the target compound .
  • N,4-Diaryl-1,3-thiazole-2-amines (e.g., compound 10s) : These derivatives incorporate methoxy or dimethoxyphenyl groups, which enhance electron-donating effects. For instance, 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) demonstrated potent antiproliferative activity due to improved binding to tubulin’s colchicine site, highlighting how substituent polarity and position modulate biological activity .
  • 4-(3-Bromo-2-thienyl)-1,3-thiazol-2-amine : This analog replaces the phenyl ring with a thienyl group, introducing sulfur-mediated conjugation differences. The thienyl ring’s smaller size and altered electronic properties may affect solubility and target binding compared to phenyl-substituted derivatives .

Physicochemical Properties

Compound Substituents Melting Point (°C) Yield (%) Key Properties
4-(3-Bromo-2-methylphenyl)-thiazol-2-amine 3-Br, 2-Me (phenyl) Data not available ~70–85* Moderate steric hindrance
4-(4-Bromophenyl)-thiazol-2-amine (p1) 4-Br (phenyl) 134–136 85 Higher symmetry, para-Br enhances electron withdrawal
10s (tubulin inhibitor) 4-OMe (phenyl), 2,4-diOMe Not reported Not reported Methoxy groups improve solubility and binding
4-(3-Bromo-2-thienyl)-thiazol-2-amine 3-Br (thienyl) Not reported Not reported Thienyl ring reduces planarity vs. phenyl

*Estimated based on analogous syntheses .

Biological Activity

The compound 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Thiazoles are known for their diverse pharmacological properties, making them a focal point in drug discovery.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring substituted with a bromo and methyl group on the phenyl moiety. This specific arrangement is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Activity
8aColon4.0Moderate
8bMelanoma5.0High
8cBreast6.0Moderate
8dLeukemia1.9High

These results indicate that thiazole derivatives can exhibit selective cytotoxicity towards cancer cells while minimizing toxicity to normal cells .

The mechanism by which thiazole derivatives exert their antitumor effects often involves the inhibition of key cellular pathways. For example, some studies suggest that these compounds may interact with proteins involved in apoptosis, leading to increased cell death in malignant cells .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have demonstrated significant antimicrobial activity. The presence of electron-donating groups in the structure enhances their efficacy against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
43aStaphylococcus aureus12 µg/mL
43bEscherichia coli15 µg/mL
43cPseudomonas aeruginosa10 µg/mL

These findings suggest that compounds like this compound could be developed into effective antimicrobial agents .

Case Studies

  • Case Study on Antitumor Activity : A study involving various thiazole derivatives revealed that modifications to the phenyl ring significantly impacted cytotoxicity. The introduction of halogen groups was found to enhance activity against specific cancer cell lines, indicating a structure-activity relationship (SAR) that can guide future synthesis .
  • Case Study on Antimicrobial Efficacy : Research on substituted phenylthiazoles showed that compounds with electron-withdrawing groups exhibited superior antimicrobial properties compared to their unsubstituted counterparts. This highlights the importance of molecular modifications in enhancing therapeutic efficacy .

Q & A

Q. What are the key synthetic methodologies for 4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine?

The Gewald reaction is a common approach for synthesizing substituted thiazol-2-amines. For derivatives like this compound, the reaction typically involves:

  • Step 1 : Cyclocondensation of a ketone (e.g., 3-bromo-2-methylacetophenone) with thiourea in the presence of sulfur and a base (e.g., morpholine) to form the thiazole ring .
  • Step 2 : Purification via recrystallization (e.g., ethanol with activated charcoal) to achieve >70% yield.
  • Validation : Elemental analysis (C, H, N, S) and spectroscopic techniques (¹H/¹³C NMR) confirm purity .

Q. How is the compound characterized structurally and spectroscopically?

  • ¹H NMR : Thiazole protons (δ 6.8–7.5 ppm) and aromatic protons (δ 7.2–8.1 ppm) confirm substitution patterns. NH₂ groups appear as broad singlets (δ ~5.5 ppm) .
  • UV-Vis : λmax at ~280–320 nm (π→π* transitions in thiazole and aryl rings) .
  • Elemental Analysis : Discrepancies between calculated and observed values (e.g., ±0.3% for C/H/N) may indicate residual solvents; cross-validate with TGA .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties of this compound?

DFT studies (e.g., B3LYP/6-31G*) can model:

  • HOMO-LUMO gaps : To assess reactivity (e.g., nucleophilic aryl bromine vs. electrophilic thiazole NH₂) .
  • Charge distribution : Bromine’s electron-withdrawing effect stabilizes the thiazole ring, influencing binding in coordination complexes .
  • Validation : Compare calculated IR spectra with experimental data to refine exchange-correlation functionals .

Q. What crystallographic insights are critical for understanding its solid-state behavior?

Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Dihedral angles : Thiazole vs. aryl ring tilt (e.g., 9.2°–15.3°), affecting π-stacking and solubility .
  • Weak interactions : C-H⋯π or halogen bonding (Br⋯S) may stabilize crystal packing, with distances <3.5 Å .
  • Software : SHELX suite for refinement (R < 0.05) and Flack parameter analysis to confirm absolute configuration .

Q. How to resolve contradictions in elemental analysis and spectroscopic data?

  • Case : Observed vs. calculated C/H/N discrepancies (e.g., ΔC = +0.5%).
  • Solutions :
    • TGA-MS : Detect solvent residues (e.g., trapped ethanol).
    • High-resolution MS : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br, S) .
    • Alternative synthesis : Replace morpholine with DMF to reduce side products .

Methodological Challenges

3.1 Designing experiments to study its biological activity (e.g., kinase inhibition):

  • Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2) due to thiazole’s ATP-mimetic structure .
  • Assay optimization :
    • Use fluorescence polarization (FP) with FITC-labeled ATP.
    • IC50 determination: Dose-response curves (1 nM–100 µM) in triplicate .
  • Control : Compare with known inhibitors (e.g., AT-7519) to validate assay robustness .

3.2 Strategies for regioselective functionalization of the thiazole ring:

  • Electrophilic substitution : Protect NH₂ with Boc, then brominate at C5 using NBS (AIBN catalyst) .
  • Cross-coupling : Suzuki-Miyaura with Pd(PPh₃)₄ to introduce aryl groups at C4 .
  • Monitoring : LC-MS tracks reaction progress; purify via flash chromatography (hexane/EtOAc) .

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